molecular formula C3H5ClO2 B1360038 Methoxyacetyl chloride CAS No. 38870-89-2

Methoxyacetyl chloride

Cat. No.: B1360038
CAS No.: 38870-89-2
M. Wt: 108.52 g/mol
InChI Key: JJKWHOSQTYYFAE-UHFFFAOYSA-N
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Description

Methoxyacetyl chloride, also known as methoxyacetic acid chloride, is an organic compound with the molecular formula CH3OCH2COCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemical products .

Scientific Research Applications

Methoxyacetyl chloride is used in various scientific research applications, including:

Safety and Hazards

Methoxyacetyl chloride is a flammable liquid and vapor . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Containers of this compound can burst violently or explode when heated, due to excessive pressure build-up . Vapours may form explosive mixtures with air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyacetyl chloride can be synthesized through the reaction of methoxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where methoxyacetic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases:

CH3OCH2COOH+SOCl2CH3OCH2COCl+SO2+HCl\text{CH3OCH2COOH} + \text{SOCl2} \rightarrow \text{CH3OCH2COCl} + \text{SO2} + \text{HCl} CH3OCH2COOH+SOCl2→CH3OCH2COCl+SO2+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions: Methoxyacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form methoxyacetic acid and hydrochloric acid.

    Acylation: It is used in Friedel-Crafts acylation reactions to introduce the methoxyacetyl group into aromatic compounds.

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base such as pyridine.

    Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Methoxyacetic Acid: Formed from hydrolysis

Comparison with Similar Compounds

    Acetyl Chloride (CH3COCl): Similar in reactivity but lacks the methoxy group.

    Benzoyl Chloride (C6H5COCl): Contains a benzene ring instead of a methoxy group.

    Methoxyacetic Acid (CH3OCH2COOH): The parent acid of methoxyacetyl chloride.

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts different reactivity and properties compared to other acyl chlorides. The methoxy group can influence the electronic properties of the compound, making it suitable for specific synthetic applications where other acyl chlorides may not be as effective .

Properties

IUPAC Name

2-methoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKWHOSQTYYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075238
Record name Acetyl chloride, methoxy-
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Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38870-89-2
Record name Methoxyacetyl chloride
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Record name Methoxyacetyl chloride
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Record name 38870-89-2
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Record name Acetyl chloride, methoxy-
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Record name Methoxyacetyl chloride
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Record name METHOXYACETYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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